molecular formula C14H30NO3P B15379518 N-dibutoxyphosphorylcyclohexanamine CAS No. 13021-77-7

N-dibutoxyphosphorylcyclohexanamine

Cat. No.: B15379518
CAS No.: 13021-77-7
M. Wt: 291.37 g/mol
InChI Key: BJQJGHWRJSCCKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Dibutoxyphosphorylcyclohexanamine is a specialized organophosphorus compound that integrates a cyclohexylamine scaffold with a dibutyl phosphoramidate group. This structure places it in a class of chemicals with significant potential in various research fields, particularly as a precursor or intermediate in synthetic organic chemistry. Compounds of this nature are often explored for their utility in the development of pharmaceuticals, agrochemicals, and functional materials. The phosphoramidate moiety is a key functional group in many biological processes and can be synthesized via reactions such as the Atherton-Todd reaction, which is a classic method for the preparation of phosphoramidates from amines . The "click chemistry" approach, especially copper-catalyzed azide-alkyne cycloadditions, is another highly valuable method for creating complex triazole-based structures that can be functionalized with organophosphorus groups, enhancing their bioactivity and utility in drug discovery . Researchers value this compound for its potential application in creating novel chemical entities. Its structure suggests possible use in the synthesis of kinase inhibitors, as cyclohexanamine derivatives have been used in the development of small molecule inhibitors for enzymes like casein kinase 1α (CKIα) . Furthermore, chiral cyclohexanamine and cyclohexanone derivatives are critical building blocks in the stereoselective synthesis of complex molecules, including nucleoside analogues and other pharmacologically active agents . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

13021-77-7

Molecular Formula

C14H30NO3P

Molecular Weight

291.37 g/mol

IUPAC Name

N-dibutoxyphosphorylcyclohexanamine

InChI

InChI=1S/C14H30NO3P/c1-3-5-12-17-19(16,18-13-6-4-2)15-14-10-8-7-9-11-14/h14H,3-13H2,1-2H3,(H,15,16)

InChI Key

BJQJGHWRJSCCKD-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(NC1CCCCC1)OCCCC

Origin of Product

United States

Comparison with Similar Compounds

Acetamide Derivatives from Pharmacopeial Forum ()

The Pharmacopeial Forum (2017) lists several acetamide derivatives with structural parallels to N-dibutoxyphosphorylcyclohexanamine, though key differences exist:

Compound ID Core Structure Functional Groups Potential Applications
e, f, g, h Cyclohexanamine backbone Acetamide, hydroxy, aromatic (diphenyl) Likely protease inhibitors or antibiotics
Target Cyclohexanamine + phosphoryl group Dibutoxyphosphoryl, amine Agrochemicals, catalytic intermediates

Key Differences :

  • Functional Groups : The acetamide derivatives (e.g., compounds e–h) prioritize amide bonds and aromatic diphenyl groups, enhancing rigidity and targeting enzyme active sites. In contrast, this compound’s phosphoryl group may favor coordination chemistry or hydrolysis resistance.
  • Solubility : The diphenyl groups in compounds increase lipophilicity, whereas the phosphoryl group in the target compound could enhance polarity, albeit offset by butoxy chains.

Cyclohexanamine Phosphate Ester Complex ()

The compound Cyclohexanamine, N,N-dimethyl-, compd. with alpha-isotridecyl-omega-hydroxypoly(oxy-1,2-ethanediyl) phosphate (CAS 164383-18-0) shares a cyclohexanamine core but differs in substituents and regulatory profile:

Property This compound Compound
Phosphate Substituents Dibutoxy groups Polyoxyethylene + isotridecyl chain
Molecular Weight Moderate (~300–400 g/mol) High (>1000 g/mol due to polymer)
Regulatory Status Not specified EPA reporting required

Functional Implications :

  • The compound’s polyoxyethylene chain suggests surfactant or emulsifier applications, contrasting with the target compound’s likely role in small-molecule synthesis.
  • Regulatory differences highlight the EPA’s focus on polymer-containing substances, possibly due to environmental persistence.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing this compound, and how can conflicting data be resolved?

  • Methodological Answer : Use a combination of 31^{31}P NMR to confirm phosphorylation and 1^{1}H/13^{13}C NMR for structural elucidation. Discrepancies in peak assignments (e.g., overlapping cyclohexane signals) can be resolved via 2D correlation spectroscopy (COSY, HSQC) and comparison with phosphorylated amine analogs . Mass spectrometry (HRMS-ESI) should validate molecular weight, while IR spectroscopy identifies P=O and C-N stretches.

Q. How can researchers optimize synthetic routes for this compound to improve yield?

  • Methodological Answer : Employ a two-step protocol: (1) cyclohexanamine phosphorylation using dibutyl phosphite in anhydrous conditions, and (2) activation via carbodiimide coupling. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Low yields may stem from hydrolysis of the phosphoryl group; mitigate this by using inert gas (N2_2) and molecular sieves. Kinetic studies (e.g., varying temperature/pH) can identify rate-limiting steps .

Advanced Research Questions

Q. What strategies are effective for analyzing the hydrolytic stability of this compound under physiological conditions?

  • Methodological Answer : Conduct accelerated stability testing in buffers (pH 4–9) at 37°C. Quantify degradation products (e.g., cyclohexanamine, dibutyl phosphate) via HPLC-UV or LC-MS. For conflicting stability data, use Arrhenius modeling to extrapolate shelf-life under varying temperatures. Include negative controls (e.g., non-phosphorylated analogs) to isolate hydrolysis mechanisms .

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G**) to map electron density around the phosphorus center. Compare calculated Mulliken charges with experimental 31^{31}P NMR chemical shifts. Validate models by correlating predicted activation energies with kinetic data from SN2 substitution assays .

Q. What in vitro assays are suitable for assessing the biological activity of this compound, and how should contradictory results be interpreted?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., acetylcholinesterase or kinase inhibition) using spectrophotometric methods. If conflicting IC50_{50} values arise, verify assay conditions (e.g., buffer ionic strength, substrate concentration) and test for nonspecific binding via competitive displacement studies. Triangulate data with molecular docking simulations to resolve mechanistic ambiguities .

Q. Critical Considerations for Data Reproducibility

  • Sample Purity : Validate compound purity (>95%) via HPLC before experimentation. Impurities (e.g., residual solvents) may skew spectroscopic or biological data.
  • Batch Variability : Document synthetic batches with lot numbers and characterize each independently. Use statistical tools (e.g., ANOVA) to assess inter-batch variability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.